1-(2-氯-3-吡啶基)-2,5-二氢-1H-吡咯-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

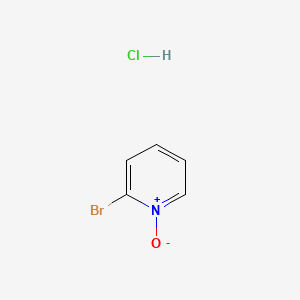

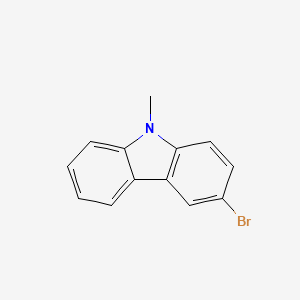

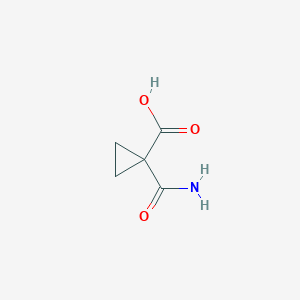

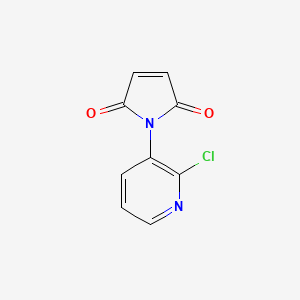

The compound 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a derivative of 1H-pyrrole-2,5-dione, which is a five-membered nitrogen heterocycle with reactive carbonyl groups. This class of compounds is known for its significant chemical stability and reactivity, making it a valuable scaffold in the synthesis of biologically active substances. The presence of a chloro-pyridyl substituent suggests potential for increased reactivity and interaction with other chemical entities due to the electron-withdrawing nature of the chlorine atom and the aromatic pyridine ring.

Synthesis Analysis

The synthesis of 1H-pyrrole-2,5-dione derivatives, such as those mentioned in the provided papers, typically involves the formation of the pyrrole ring followed by functionalization at the appropriate positions. While the exact synthesis of 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione is not detailed in the provided papers, similar compounds have been synthesized through multi-component reactions involving acylpyruvic acid ethers, aromatic aldehydes, and amino acids in solvents like dioxane . The structure of these compounds is usually confirmed using spectroscopic methods such as IR and NMR .

Molecular Structure Analysis

The molecular structure of 1H-pyrrole-2,5-dione derivatives is characterized by a conjugated system that includes the pyrrole ring and the carbonyl groups. This conjugation contributes to the stability of the molecule and its electronic properties. The chloro-pyridyl group in 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione would add to this conjugated system, potentially affecting the electron distribution and reactivity of the molecule.

Chemical Reactions Analysis

1H-pyrrole-2,5-dione derivatives are known to participate in various chemical reactions due to the highly reactive carbonyl group. They can react with nucleophilic reagents, leading to the formation of condensed systems and various biologically active substances . The presence of the chloro-pyridyl group could influence these reactions by altering the electron density and reactivity of the carbonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives are influenced by their molecular structure. The conjugated system and the presence of electronegative substituents like chlorine can affect properties such as reduction potentials and electron acceptor capabilities . These compounds can also exhibit different forms, such as the enol form, which can be confirmed by spectroscopic data and chemical reactions with specific reagents . The adsorption and interaction of these molecules with metal surfaces, as seen in corrosion inhibition studies, are indicative of their surface-active properties and potential applications in material science .

科学研究应用

双异恶唑醚的合成

N-(2-氯-3-吡啶基)马来酰亚胺用于合成双异恶唑醚,这些化合物具有重要的生物学和药理学活性。 已报道了一种有效的微波辅助策略,用于合成这些醚,其中该化合物作为 1,3-偶极环加成反应的前体 。合成的双异恶唑醚表现出高区域选择性和产率,使其在药物化学中具有价值。

抗真菌活性

N-(2-氯-3-吡啶基)马来酰亚胺的衍生物已显示出显著的抗真菌活性。 这些化合物,当在苯环中带有吡啶基和氯时,可以有效地抑制真菌的生长,一些合成的化合物达到最低抑菌浓度 (MIC) 低至 1 μg/mL .

农业化学用途

使用 N-(2-氯-3-吡啶基)马来酰亚胺合成的异恶唑衍生物已应用于农业领域。 它们可以有效地抑制杂草和土壤细菌的生长,用作有效的杀虫剂和杀菌剂 .

生物学和药理学意义

该化合物的衍生物存在于许多具有生物活性的天然产物和合成分子的核心结构中。 据报道它们具有降血糖、抗炎、抗菌甚至抗 HIV 的特性 .

药物发现

在药物发现中,异恶唑部分(N-(2-氯-3-吡啶基)马来酰亚胺有助于该部分)是许多市售药物的常见结构。 涉及该化合物的新型环保合成策略对于开发新型治疗剂至关重要 .

分子多样性和晶体学

该化合物用于研究分子多样性和晶体学。 其衍生物已通过各种光谱方法表征,它们的晶体结构已通过 X 射线衍射技术确定,为分子相互作用和网络形成提供了见解 .

环保合成

在微波辐射下使用 N-(2-氯-3-吡啶基)马来酰亚胺合成异恶唑衍生物被认为是环保的。 该方法高效、简单,并提供更高的区域选择性,有助于绿色化学实践 .

有机合成支架

异恶唑衍生物,包括那些来自 N-(2-氯-3-吡啶基)马来酰亚胺的衍生物,广泛用作有机合成中的支架。 它们充当构建块,用于创建具有潜在应用于各种化学工业的复杂分子 .

属性

IUPAC Name |

1-(2-chloropyridin-3-yl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-6(2-1-5-11-9)12-7(13)3-4-8(12)14/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJJPDZQLVCNFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381733 |

Source

|

| Record name | 1-(2-Chloropyridin-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

278610-39-2 |

Source

|

| Record name | 1-(2-Chloropyridin-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。